2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
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Overview
Description
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . This compound, in particular, is of interest for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one typically involves the reaction of 4-chloroaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 4-chloroaniline with cyclohexanone in the presence of a catalyst such as hydrochloric acid or sulfuric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydroquinazoline derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency and selectivity.
2-(4-Chlorophenyl)quinazolin-4(3H)-one: Another closely related compound with comparable pharmacological properties.
Uniqueness
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H13ClN2O |
---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H13ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h5-8H,1-4H2,(H,16,17,18) |
InChI Key |
UYHYTYOWXWRLAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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